molecular formula C10H10ClN3O2 B2415524 Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1431654-56-6

Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2415524
CAS No.: 1431654-56-6
M. Wt: 239.66
InChI Key: ZMMGBUYMRRCINI-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological and pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)8-6(2)13-14-5-4-7(11)12-9(8)14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMGBUYMRRCINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=CN2N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-chloro-2-methylpyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization with formamide . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further explored for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl ester group enhances its reactivity and potential for further functionalization .

Biological Activity

Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, characterized by a fused pyrazole and pyrimidine ring system. Its chemical formula is C8H8ClN3O2C_8H_8ClN_3O_2, with a molecular weight of approximately 201.62 g/mol. The presence of chlorine and ethyl groups contributes to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent antibacterial properties. This compound has shown significant effectiveness against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The MIC values for this compound are summarized in Table 1 below:

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.1250.062
Escherichia coli0.1870.094
Pseudomonas aeruginosa0.2500.125

These results indicate that the compound not only inhibits bacterial growth but also possesses bactericidal properties, as evidenced by the low MBC values relative to the MIC.

The mechanism by which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The compound's ability to inhibit biofilm formation further enhances its therapeutic potential.

Antibiofilm Activity

Biofilm formation is a significant factor in bacterial resistance to treatment. Studies utilizing crystal violet assays have shown that this compound significantly reduces biofilm formation in both Staphylococcus aureus and Pseudomonas aeruginosa by over 80% at optimal concentrations (p < 0.01) .

Case Studies and Research Findings

A pivotal study by investigated the antibacterial and antibiofilm activities of various pyrazolo derivatives, including this compound. The study highlighted the compound's superior activity compared to established antibiotics, suggesting it could serve as a promising candidate for developing new antimicrobial agents.

Summary of Findings

  • Antibacterial Efficacy : The compound exhibits low MIC and MBC values against multiple bacterial strains.
  • Biofilm Inhibition : It effectively inhibits biofilm formation, which is crucial for treating chronic infections.
  • Potential Therapeutic Applications : Given its potency and mechanism of action, this compound may be explored further for applications in treating infections resistant to conventional antibiotics.

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